4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)-N-(m-tolyl)piperazine-1-carboxamide
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Overview
Description
4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a piperazine ring, all connected through various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Final Coupling Reaction: The final step involves coupling the piperazine intermediate with a 3-methylphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its ability to interact with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure to imatinib.
Dasatinib: A multi-targeted kinase inhibitor used in the treatment of various cancers.
Uniqueness
4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Unlike imatinib and nilotinib, which primarily target tyrosine kinases, this compound may have broader applications due to its ability to interact with a wider range of molecular targets.
Properties
Molecular Formula |
C22H30N6O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H30N6O/c1-17-7-6-8-19(15-17)24-22(29)28-13-11-27(12-14-28)21-23-18(2)16-20(25-21)26-9-4-3-5-10-26/h6-8,15-16H,3-5,9-14H2,1-2H3,(H,24,29) |
InChI Key |
XGDURBMYFIDDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C |
Origin of Product |
United States |
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